5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid Exhibits Distinct Enzyme Inhibition Profile Compared to 2-Thienylmethyl Isomer: FTO vs. BACE-1 Target Engagement
The 3-thienylmethyl substituted target compound demonstrates inhibition of human fat mass and obesity-associated protein (FTO) with an IC₅₀ of 11.8 μM (1.18E+4 nM) [1], whereas its 2-thienylmethyl isomer is characterized primarily as a BACE-1 (β-secretase) inhibitor with implications for Alzheimer's disease research . This differential target engagement highlights that the thiophene substitution position directs distinct molecular recognition events, making these isomers non-interchangeable for target-specific assays.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 11.8 μM against human FTO |
| Comparator Or Baseline | 2-Thienylmethyl isomer: characterized as BACE-1 inhibitor (no quantitative IC₅₀ reported for FTO) |
| Quantified Difference | Qualitative target divergence; FTO inhibition observed only for 3-isomer |
| Conditions | Inhibition of human full-length FTO expressed in E. coli BL21 (DE3) Rosetta T1R cells using 3-methylthymidine as substrate, incubated for 1 h |
Why This Matters
Procurement decisions for enzyme inhibition assays must be based on the specific thiophene substitution position, as the 3-isomer provides FTO inhibitory activity that is absent in the 2-isomer's reported profile.
- [1] BindingDB. (n.d.). BDBM50416550 (CHEMBL5274121): 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid. FTO IC₅₀ = 1.18E+4 nM. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50416550 View Source
